(3R)-2-Oxopentan-3-yl formate
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Overview
Description
(3R)-2-Oxopentan-3-yl formate is an organic compound with a unique structure that includes a formate ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Oxopentan-3-yl formate typically involves the esterification of (3R)-2-oxopentanoic acid with formic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Oxopentan-3-yl formate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The formate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3R)-2-Oxopentanoic acid
Reduction: (3R)-2-Hydroxypentan-3-yl formate
Substitution: Various substituted formate esters depending on the nucleophile used
Scientific Research Applications
(3R)-2-Oxopentan-3-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving esters and ketones.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-2-Oxopentan-3-yl formate involves its interaction with specific molecular targets. The formate ester can be hydrolyzed by esterases to release formic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-Oxopentanoic acid: Similar structure but lacks the formate ester group.
(3R)-2-Hydroxypentan-3-yl formate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 2-oxopentanoate: Similar ester but with an ethyl group instead of a formate group.
Uniqueness
(3R)-2-Oxopentan-3-yl formate is unique due to the presence of both a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
64638-69-3 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
[(3R)-2-oxopentan-3-yl] formate |
InChI |
InChI=1S/C6H10O3/c1-3-6(5(2)8)9-4-7/h4,6H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
RLEZUKKVTCMBMT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C)OC=O |
Canonical SMILES |
CCC(C(=O)C)OC=O |
Origin of Product |
United States |
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